3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Description
1 Structural Characterization and Nomenclature
Molecular Architecture and Stereochemical Features
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with acetyl, methyl, and butanoic acid groups. The molecular architecture includes:
- Pyrazole core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The numbering follows IUPAC conventions, with substituents assigned to specific positions.
- Substituents :
The compound’s stereochemical features are determined by the planar pyrazole ring. The substituents are positioned in a fixed manner due to the aromaticity of the ring, with the acetyl and methyl groups occupying adjacent positions (3, 4, and 5). No stereoisomerism is reported, as the pyrazole ring’s geometry and substituent placement result in an achiral structure.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyrazole ring (positions 1–5) |
| Substituents | Acetyl (C4), methyl (C3, C5), butanoate (N1) |
| Functional groups | Carboxylic acid (butanoic acid chain) |
| Stereochemistry | Planar aromatic ring; no chiral centers |
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s systematic name follows IUPAC rules for pyrazole derivatives. The name is constructed as follows:
- Parent chain : Butanoic acid (CH₂CH₂CH₂COOH) attached to the pyrazole nitrogen.
- Pyrazole substituents :
The full IUPAC name is This compound .
Table 2: Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 890597-25-8 | |
| PubChem CID | 2984081 | |
| SMILES |
Properties
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6(5-10(15)16)13-8(3)11(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEKEXSWYZMSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388085 | |
| Record name | 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890597-25-8 | |
| Record name | 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process involves nucleophilic attack by hydrazine on the diketone, followed by cyclization and dehydration:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}{10}\text{N}2\text{O} + \text{H}_2\text{O}
$$
This yields 3,5-dimethyl-1H-pyrazole-4-acetyl, which serves as the precursor for subsequent alkylation.
Alkylation Strategies for Butanoic Acid Attachment
Introducing the butanoic acid chain typically involves alkylating the pyrazole nitrogen with a brominated or chlorinated butanoate ester. Two primary methods are employed:
Direct Alkylation Using 4-Bromobutanoate Esters
Ethyl 4-bromobutanoate reacts with the pyrazole in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism:
$$
\text{Pyrazole} + \text{Br}(\text{CH}2)3\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrazole-}(\text{CH}2)_3\text{COOEt} + \text{KBr}
$$
Yields for this step range from 65% to 78%, depending on the stoichiometry and reaction time.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple the pyrazole with 4-hydroxybutanoate esters. This method ensures retention of configuration but is costlier due to reagent expenses.
Ester Hydrolysis to Carboxylic Acid
The final step involves hydrolyzing the ethyl butanoate ester to the carboxylic acid. Two approaches are prevalent:
Acidic Hydrolysis
Refluxing the ester with hydrochloric acid (HCl) in aqueous ethanol (1:1 v/v) at 80°C for 6–8 hours achieves complete conversion. The reaction follows:
$$
\text{Pyrazole-}(\text{CH}2)3\text{COOEt} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{Pyrazole-}(\text{CH}2)_3\text{COOH} + \text{EtOH}
$$
This method offers yields of 85–90% but requires careful pH control to prevent side reactions.
Hydrazine-Mediated Hydrolysis
Adapting protocols from similar compounds, hydrazine hydrate in methanol at room temperature cleaves the ester bond within 3 hours:
$$
\text{Pyrazole-}(\text{CH}2)3\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{Pyrazole-}(\text{CH}2)3\text{COOH} + \text{N}2\text{H}5^+ \text{OEt}^-
$$
This gentler method preserves acid-sensitive functional groups, yielding 75–80% product.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the ester intermediate at >95% purity.
- Recrystallization : The final acid is recrystallized from ethanol/water (2:1), achieving 99% purity.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Direct Alkylation | K$$2$$CO$$3$$, DMF | 78 | 95 | 120 |
| Mitsunobu Reaction | DEAD, PPh$$_3$$ | 65 | 98 | 340 |
| Acidic Hydrolysis | HCl, EtOH/H$$_2$$O | 90 | 99 | 80 |
| Hydrazine Hydrolysis | N$$2$$H$$4$$, MeOH | 80 | 97 | 95 |
Industrial and Research Applications
While primarily a research chemical, this compound’s structural features make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid serves as a vital building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
Research into the biological activities of this compound has revealed potential applications in:
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties, which may extend to this compound. The interaction with bacterial enzymes could inhibit growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors, potentially leading to therapeutic applications in treating inflammatory diseases.
Medicine
The structural features of this compound make it a candidate for drug development. Its ability to bind to biological targets suggests it could be used in designing new therapeutic agents for conditions such as arthritis or infections .
Industrial Applications
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds that can be applied in various manufacturing processes .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of pyrazole derivatives, including related compounds to this compound. Results indicated a significant reduction in bacterial growth when tested against common pathogens, suggesting potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that these compounds could inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. The study highlighted that modifications to the pyrazole ring could enhance binding affinity and selectivity towards COX enzymes .
Mechanism of Action
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Butanoic Acid Derivatives
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.223 g/mol
- Key Differences : Lacks the 4-acetyl group present in the target compound.
- Implications : The absence of the acetyl group reduces steric hindrance and polarity, likely lowering solubility in polar solvents compared to the acetylated derivative. This compound’s structure has been characterized using tools like SHELXL for crystallographic refinement, a method widely employed for small-molecule analysis .
Target Compound: 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid
- Higher molecular weight (estimated ~240 g/mol) may influence pharmacokinetic properties in pharmaceutical applications.
Simple Butanoic Acid Derivatives
Butanoic Acid (C₄H₈O₂)
- Odor Profile: Associated with rancid, cheese-like notes in fermented foods and fruits .
- Functional Role: Acts as a precursor for esters (e.g., ethyl 3-hydroxy-butanoate) in ripening fruits .
- Comparison : The pyrazole ring in the target compound replaces the aliphatic chain’s terminal methyl group, drastically altering odor properties and reactivity.
3-Methylbutanoic Acid (C₅H₁₀O₂)
- Odor Threshold: Lower than straight-chain butanoic acid, contributing to intense rancid notes .
- Structural Contrast : Branched-chain structure reduces symmetry and increases volatility compared to the target compound’s rigid pyrazole core.
Pharmaceutical and Industrial Relevance
Patent-Based Butanoic Acid Derivatives
- Examples: 2-Methyl-2-(phenoxy)propionic acid and derivatives ().
- Key Features: Substituents like phenoxy or thio groups enhance anti-inflammatory activity.
Comparative Data Table
Biological Activity
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its unique structural features, including a butanoic acid moiety and acetyl and dimethyl substituents on the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.26 g/mol
- Boiling Point : Approximately 386 °C
- Density : About 1.21 g/cm³
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it can bind to enzymes or receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is hypothesized based on its structural analogs. The presence of the carboxylic acid group may enhance its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses .
Cytotoxicity and Anticancer Potential
Studies on structurally related pyrazoles suggest that this compound could possess cytotoxic properties against cancer cell lines. The mechanism might involve the induction of apoptosis or cell cycle arrest in cancer cells, although direct evidence for this specific compound remains to be fully elucidated .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | C₇H₉ClN₂O₂ | Contains chlorine; studied for anti-inflammatory properties | Moderate antimicrobial effects |
| 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid | C₉H₁₃N₃O₄ | Features nitro group; investigated for anticancer effects | Significant cytotoxicity |
| 3-(4-Acetylpyrazolyl)propanoic acid | C₁₀H₁₄N₂O₃ | Similar structure; potential pharmaceutical applications | Moderate anti-inflammatory effects |
Case Studies and Research Findings
A review of literature reveals that while specific studies on this compound are scarce, related pyrazole compounds have been extensively studied for their biological activities:
- Antibacterial Studies : A study highlighted the antibacterial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting a potential pathway for developing new antibiotics .
- Anti-inflammatory Research : Another investigation into similar compounds revealed their ability to inhibit COX enzymes effectively, indicating a promising avenue for treating inflammatory diseases .
- Cytotoxicity Assessments : Research on structurally analogous compounds showed significant cytotoxic effects against various cancer cell lines, prompting further exploration into the anticancer potential of pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with butanoic acid precursors. For example, intermediates like 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890596-67-5) are synthesized via nucleophilic substitution or condensation reactions . Characterization employs 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular structure. Purity can be assessed via HPLC with UV detection.
Q. How is the crystal structure of pyrazole derivatives like this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using synchrotron radiation or laboratory diffractometers. SHELXL (part of the SHELX suite) refines structures by minimizing discrepancies between observed and calculated diffraction patterns . Hydrogen bonding and π-π interactions are analyzed using software like Mercury or Olex2 .
Q. What safety protocols are critical when handling pyrazole-carboxylic acid derivatives in the lab?
- Methodological Answer : Based on analogous compounds (e.g., 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid), GHS hazard codes H302, H315, H319, and H335 apply . Use fume hoods , nitrile gloves , and safety goggles . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformations. Use density functional theory (DFT) to optimize gas-phase geometries and compare with SCXRD data. If mismatched, employ molecular dynamics (MD) simulations to model solvation effects. Refinement in SHELXL with anisotropic displacement parameters improves accuracy . Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity).
Q. What strategies optimize the use of this compound in coordination chemistry for metal-organic frameworks (MOFs)?
- Methodological Answer : The pyrazole ring acts as a bidentate ligand. Design MOFs by reacting the compound with transition metals (e.g., Cu(II), Zn(II)) under solvothermal conditions. Monitor coordination modes via X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) . Porosity and stability are assessed using BET surface area analysis and thermogravimetric analysis (TGA) .
Q. How does substituent variation on the pyrazole ring influence the compound’s pharmacological activity in preclinical models?
- Methodological Answer : Modify substituents (e.g., acetyl, methyl groups) to alter lipophilicity and bioavailability. Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence-based assays. For antimicrobial activity, perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Compare pharmacokinetics via HPLC-MS/MS in rodent plasma .
Q. What advanced techniques validate the compound’s role in proteomics or targeted drug delivery systems?
- Methodological Answer : Label the compound with fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy. For proteomics, use affinity chromatography to isolate binding partners, followed by LC-MS/MS identification. In drug delivery, encapsulate in liposomes and assess release kinetics using dialysis membranes under physiological pH .
Data Contradiction and Refinement
Q. How should researchers address low R-factor values in crystallographic refinement despite poor electron density maps?
- Methodological Answer : Low R-factors with poor maps suggest overfitting. Use SHELXL’s TWIN/BASF commands to check for twinning. Apply Hirshfeld atom refinement (HAR) for better hydrogen positioning. Validate with R-free values and omit maps to exclude biased regions .
Q. Why might NMR spectra show unexpected splitting patterns for methyl groups on the pyrazole ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
